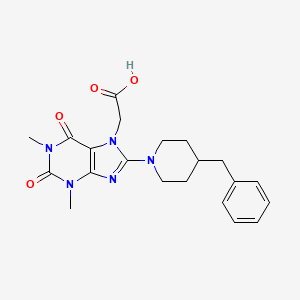
2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid represents a novel addition to the class of purine derivatives with potential therapeutic applications. Its unique structure combines a purine core with a benzylpiperidine moiety, which may influence its biological activity and interaction with various biological targets.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C23H31N5O3
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
The structural formula indicates the presence of multiple functional groups that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been shown to exhibit:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated significant inhibition of AChE, which is crucial for neurotransmission. The IC50 values for related purine derivatives have been reported as low as 0.089 µM, indicating potent activity .
Biological Activity and Therapeutic Potential
Research on structurally related compounds suggests several potential therapeutic applications:
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their antioxidant and neuroprotective activities. For instance, certain derivatives have shown protective effects against oxidative stress in neuronal models .
- Antimicrobial Activity : Some benzylpiperidine derivatives have been investigated for their antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring influence antibacterial efficacy .
- Antagonism of Chemokine Receptors : Benzylpiperidine derivatives have been identified as potent antagonists for CC chemokine receptors, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Propiedades
IUPAC Name |
2-[8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-23-18-17(19(29)24(2)21(23)30)26(13-16(27)28)20(22-18)25-10-8-15(9-11-25)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDKNJNSBXEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














